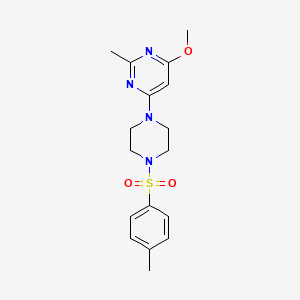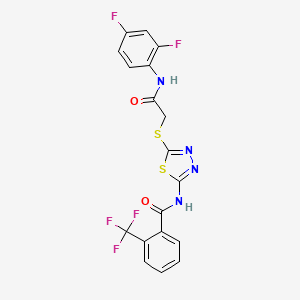![molecular formula C20H19ClN6O2 B2702456 1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-10-0](/img/structure/B2702456.png)
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a derivative of the 1,2,4-triazine class of compounds . These are heterocyclic compounds containing a ring structure with three carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has various functional groups attached to it, including an allyl group, a chlorophenyl group, and a methyl group.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazine derivatives can vary widely depending on the specific functional groups present in the molecule. They might undergo reactions typical for compounds containing allyl groups, chlorophenyl groups, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Activity
The synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, including our compound of interest, has been investigated for its potential anticancer effects . Some derivatives exhibited reasonable or moderate activity against human cancer cell lines such as HCT-116, MCF-7, and HeLa. Researchers are exploring these compounds as potential candidates for targeted cancer therapy.
Antimicrobial Properties
While not directly studied for this specific compound, related 1,2,4-triazino derivatives have demonstrated antimicrobial activities . Investigating the potential of our compound against bacterial and fungal pathogens could be an interesting avenue for further research.
Iron Chelation and Cancer Therapy
The compound’s structure includes a dihydrothiadiazine moiety fused with a triazole ring, connected to a pyrazole ring . This arrangement resembles iron chelators, which have gained attention due to cancer cells’ avidity for iron. Researchers are exploring iron chelation strategies for cancer treatment, and our compound’s unique structure could be relevant in this context.
Tuberculostatic Properties
Although not directly studied for this compound, related pyridothiadiazines have shown tuberculostatic activity . Investigating its effects against Mycobacterium tuberculosis could provide valuable insights.
NMR Studies
Researchers have confirmed the structure of this novel heterocyclic ring system using 1D-NMR and 2D-NMR spectroscopic data, including COSY, ROESY, and HMBC . These studies contribute to our understanding of the compound’s conformation and interactions.
Drug Design and Medicinal Chemistry
Heterocyclic scaffolds, including pyridothiadiazines, play a crucial role in designing novel drugs. By fusing these rings with other systems, researchers aim to enhance biological effects while minimizing side effects . Our compound could serve as a starting point for drug development.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVOBYYFDXIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

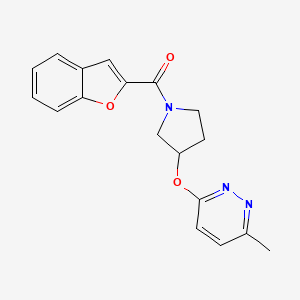
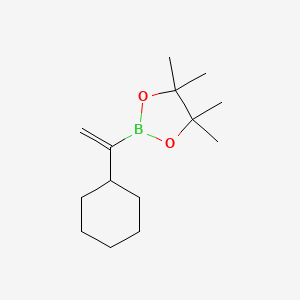
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
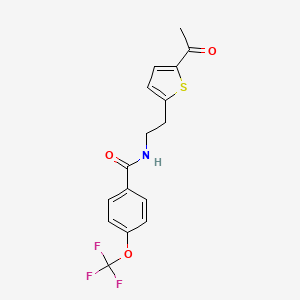
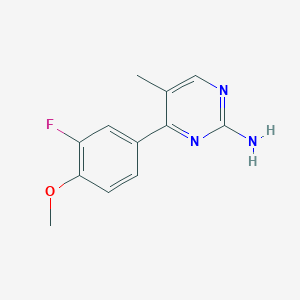
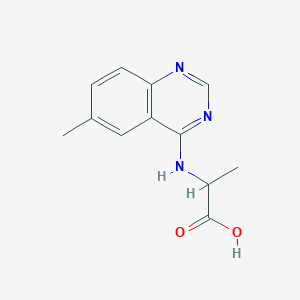
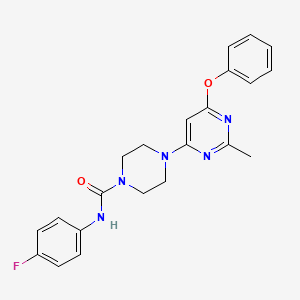
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)
